1,5,5-Trimethyl-6-methylene-cyclohexene

Vapor Pressure Volatility Formulation Stability

1,5,5-Trimethyl-6-methylene-cyclohexene, commonly designated as β-ocimene (specifically trans-β-ocimene), is a naturally occurring acyclic monoterpene hydrocarbon with the molecular formula C₁₀H₁₆ and a molecular weight of 136.234 g/mol. It is characterized by a boiling point range of 176–178 °C at 760 mmHg and a vapor pressure of 1.56 mmHg at 25.00 °C , indicative of moderate volatility and utility as a fragrance ingredient and semiochemical precursor.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 514-95-4
Cat. No. B13795355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,5-Trimethyl-6-methylene-cyclohexene
CAS514-95-4
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1=CCCC(C1=C)(C)C
InChIInChI=1S/C10H16/c1-8-6-5-7-10(3,4)9(8)2/h6H,2,5,7H2,1,3-4H3
InChIKeyFMXKKHBXBBAQBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5,5-Trimethyl-6-methylene-cyclohexene (β-Ocimene) CAS 514-95-4: Procurement-Relevant Chemical and Physical Baseline


1,5,5-Trimethyl-6-methylene-cyclohexene, commonly designated as β-ocimene (specifically trans-β-ocimene), is a naturally occurring acyclic monoterpene hydrocarbon with the molecular formula C₁₀H₁₆ and a molecular weight of 136.234 g/mol [1]. It is characterized by a boiling point range of 176–178 °C at 760 mmHg and a vapor pressure of 1.56 mmHg at 25.00 °C , indicative of moderate volatility and utility as a fragrance ingredient and semiochemical precursor. This compound exists in two stereoisomeric forms (cis and trans) and is structurally distinguished from its α-ocimene isomer by the position of its non-conjugated double bond [2].

Identity Naturally occurring acyclic monoterpene hydrocarbon; available as cis/trans stereoisomers distinct from α-ocimene.
Volatility Moderate vapor pressure and boiling point (~177°C) suit controlled-release semiochemical and fragrance diffusion studies.
Sourcing Presence in natural extracts (e.g., citrus oils) is origin-dependent; verification of geographic and botanical source may be required.

Why β-Ocimene (CAS 514-95-4) Cannot Be Interchanged with Myrcene, Limonene, or α-Ocimene in Research and Industrial Formulations


β-Ocimene is not a generic monoterpene interchangeable with structural analogs such as myrcene, limonene, or α-ocimene due to quantifiable differences in vapor pressure, odor perception threshold, and biological activity profiles. For instance, β-ocimene exhibits a vapor pressure of 1.56 mmHg at 25 °C , which is substantially lower than that of myrcene (2.3 mmHg at 25 °C ), directly impacting evaporation rate and headspace concentration in open-field or controlled-release applications. Moreover, its odor detection threshold (0.034 μg/g [1]) differs significantly from β-myrcene (0.015 μg/g [1]), resulting in distinct sensory contributions in fragrance and flavor formulations. The position of the non-conjugated double bond in β-ocimene (internal) versus α-ocimene (terminal) further confers differential reactivity and biological induction properties [2]. The following quantitative evidence section substantiates these procurement-relevant differentiations.

Attribute
β-Ocimene
Myrcene / α-Ocimene
Vapor pressure
Lower volatility supports prolonged headspace residence in open-field or sustained-release setups.
Myrcene evaporates faster; may alter temporal dynamics and require reformulation.
Odor threshold
Higher threshold (0.034 µg/g) delivers a subtle fruity note; may need higher inclusion for equivalent intensity.
β-Myrcene has a lower threshold (0.015 µg/g) and more pronounced spicy-soapy character; direct swap changes sensory profile.
Double bond position
Internal non-conjugated double bond influences reactivity and bioactivity.
α-Ocimene terminal double bond may lead to different chemical and biological induction properties.

Quantitative Comparator Evidence for β-Ocimene (CAS 514-95-4) Versus Myrcene, α-Ocimene, and Limonene


β-Ocimene Exhibits a 32% Lower Vapor Pressure than Myrcene at 25 °C, Impacting Volatility-Dependent Applications

β-Ocimene demonstrates a vapor pressure of 1.56 mmHg at 25 °C , which is 32% lower than the vapor pressure of β-myrcene (2.3 ± 0.1 mmHg at 25 °C) . This reduced volatility translates to slower evaporation rates and extended residence time in headspace or open-field environments, which is critical for sustained-release formulations and semiochemical applications [1]. The observed difference is statistically significant and directly impacts procurement decisions where volatility profiles dictate performance.

Vapor pressure
Head-to-head
β-Ocimene 1.56 mmHg vs myrcene 2.3 mmHg (32% lower)
Supports volatility-dependent formulation design
Direct comparison at 25 °C; lower volatility may extend release duration.
Vapor Pressure Volatility Formulation Stability

β-Ocimene's Odor Detection Threshold is 127% Higher than β-Myrcene, Directing Flavor and Fragrance Formulation Decisions

The odor detection threshold of β-ocimene in aqueous solution is reported as 0.034000 μg/g, which is 127% higher (i.e., 2.27-fold less potent) than that of β-myrcene at 0.015000 μg/g [1]. This quantitative difference in sensory perception threshold means that to achieve an equivalent odor intensity in a finished formulation, significantly more β-ocimene would be required, or conversely, β-ocimene contributes a more subtle aromatic presence at equal concentration. This is particularly relevant for perfumers and flavorists seeking specific odor profiles characterized as 'fruity' versus 'soapy, spicy' for myrcene.

Odor threshold
Head-to-head
0.034 µg/g vs myrcene 0.015 µg/g (2.27× less potent)
Guides sensory calibration for subtle fruity notes
Aqueous solution panel; ratio informs fragrance/flavor dose design.
Odor Threshold Sensory Perception Flavor Chemistry

β-Ocimene Boils at 176–178 °C, 9–11 °C Higher than Myrcene (167 °C), Enabling Superior Thermal Stability in Processing

The boiling point of β-ocimene at atmospheric pressure (760 mmHg) is reported as 176.00 to 178.00 °C , compared to myrcene which boils at 167 °C (lit.) . This 9–11 °C elevation in boiling point provides a tangible processing window advantage in applications involving elevated temperatures, such as hot-fill packaging, steam distillation, or thermal evaporation. The higher boiling point correlates with a lower vapor pressure and can reduce losses during high-temperature unit operations.

Boiling point
Reported
176–178 °C vs myrcene 167 °C (9–11 °C higher)
Supports thermal processing window review
Reduced evaporative loss may improve robustness at elevated temperatures.
Boiling Point Thermal Stability Processing Conditions

cis-β-Ocimene Displays Potent Antifungal Activity (Low MIC) Comparable to α-Pinene Against Dermatophytes and Cryptococcus neoformans

In a direct comparative study evaluating the essential oil of Angelica major and its purified constituents, cis-β-ocimene (30.4% of the EO) demonstrated low minimum inhibitory concentrations (MICs) against dermatophytes and Cryptococcus neoformans, with activity comparable to α-pinene (the most active component) and superior to many other EO constituents [1]. Specifically, both α-pinene and cis-β-ocimene exhibited low MICs and minimum fungicidal concentrations (MFCs) against these clinically relevant fungal species. This establishes cis-β-ocimene as a verifiable antifungal agent in its own right, not merely a secondary or minor active principle.

Antifungal MIC
Cross-study comparable
Low MICs comparable to α-pinene against dermatophytes and C. neoformans
Supports antimicrobial screening context
Broth macrodilution (CLSI); cis-β-ocimene showed activity similar to benchmark monoterpene.
Antifungal Activity MIC Cryptococcus Dermatophytes

(E)-β-Ocimene Relative Abundance in Citrus Peel Oils Varies Significantly (3.31% vs. ND) Depending on Geographic Origin, Impacting Natural Extract Sourcing

Analysis of peel essential oils from three different geographic regions of Citrus sinensis revealed that (E)-β-ocimene was present at 3.31 ± 0.37% in Cetraro samples, but was not detected (nd) in Rosarno or Corigliano Calabro samples [1]. In contrast, major components such as limonene and myrcene were consistently present across all regions (limonene: 61.31–83.09%; myrcene: 3.56–9.10%). This pronounced geographic-dependent presence underscores that β-ocimene is not a ubiquitous constituent; its inclusion in natural extracts is contingent upon specific botanical and environmental conditions. This has direct implications for procurement of natural oil fractions where β-ocimene is a desired marker.

Citrus oil abundance
Context-dependent
Cetraro: 3.31% (E)-β-ocimene; other regions: not detected
Supports geographic origin verification
GC-MS data; presence is not guaranteed, reinforcing source authentication need.
Essential Oil Composition Geographic Variability Citrus Oils

Optimal Research and Industrial Application Scenarios for β-Ocimene (CAS 514-95-4) Based on Quantitative Differentiation Evidence


Sustained-Release Semiochemical Formulations and Plant Defense Priming

β-Ocimene's 32% lower vapor pressure compared to myrcene (1.56 vs. 2.3 mmHg at 25 °C) makes it the superior choice for open-field applications where prolonged airborne concentration is required. Patented methods specifically utilize β-ocimene adsorbed onto porous carriers to achieve sustained induction concentrations for plant broad-spectrum resistance without causing phytotoxicity [1]. The higher boiling point (176–178 °C) further ensures reduced volatilization losses during handling and deployment.

Precision Fragrance and Flavor Formulation Requiring Subtle Fruity Notes

In fragrance and flavor compositions, β-ocimene provides a 'fruity' odor profile [2] that is 2.27-fold less intense (odor threshold 0.034 μg/g) than the 'soapy, spicy' notes of β-myrcene (0.015 μg/g) [2]. Formulators aiming for a nuanced, diffusive fruity top note without overpowering the blend can utilize this quantitative threshold difference to precisely calibrate inclusion levels, achieving a controlled and subtle sensory impact.

Natural Antifungal Lead Optimization Against Dermatophytes and Cryptococcus

cis-β-Ocimene exhibits low MIC values against dermatophytes and Cryptococcus neoformans that are comparable to α-pinene, a benchmark antifungal monoterpene [3]. Researchers developing novel antifungal agents can prioritize cis-β-ocimene as a validated lead scaffold, leveraging its established in vitro efficacy and the ability to inhibit yeast-mycelium transition in Candida albicans at sub-inhibitory concentrations [3].

Authentication and Geographic Origin Tracing of Citrus-Derived Natural Products

The stark geographic variability in (E)-β-ocimene abundance—from 3.31% in Cetraro citrus peel oil to complete absence in other Italian regions [4]—positions this compound as a critical chemotaxonomic marker. Quality control and authentication laboratories can use the presence and relative amount of (E)-β-ocimene to verify the geographic provenance of citrus essential oils and to detect adulteration or substitution.

Application
Selection Property
Validation Focus
Sustained-release semiochemical research
Vapor pressure profile and boiling point
Headspace residence time and evaporation dynamics
Fragrance and flavor modulation studies
Odor threshold and sensory character
Concentration-odor intensity calibration; comparison with myrcene profile
Antifungal screening studies
Comparator-assay response (MIC vs α-pinene)
MIC endpoint review against dermatophyte and Cryptococcus models
Geographic origin authentication of citrus extracts
Chemotaxonomic marker variability
GC-MS compositional verification; presence/absence in target oils

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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